Chlorcarvacrol
Description
Structural Context: Chlorcarvacrol as a Chlorinated Monoterpenoid Phenol (B47542)
This compound, systematically identified as 4-chloro-2-methyl-5-isopropylphenol, is chemically characterized by a phenol ring bearing a chlorine atom, a methyl group, and an isopropyl substituent lookchem.comcymitquimica.comnih.gov. Its molecular formula is C₁₀H₁₃ClO, with a molecular weight of approximately 184.66 g/mol lookchem.comnih.govchemsrc.com. This chlorinated phenolic structure is central to its chemical properties and biological interactions cymitquimica.com.
Key physicochemical properties of this compound include a boiling point of around 270.5°C at 760 mmHg and a density of approximately 1.111 g/cm³ lookchem.comchemsrc.com. It exhibits limited solubility in water but is soluble in various organic solvents, such as ethanol (B145695) and ether nih.govnih.govchembk.com. The compound has a predicted pKa of 9.95±0.23 and a LogP value of 3.47740, indicating a degree of lipophilicity that influences its behavior in biological systems lookchem.comchemsrc.comchembk.com.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClO | lookchem.comcymitquimica.comnih.govchemsrc.com |
| Molecular Weight | 184.66 g/mol | lookchem.comnih.govchemsrc.com |
| CAS Number | 5665-94-1 | lookchem.comcymitquimica.comnih.govchemsrc.comsmolecule.com |
| Boiling Point | 270.5°C at 760 mmHg | lookchem.comchemsrc.com |
| Density | 1.111 g/cm³ | lookchem.comchemsrc.com |
| LogP | 3.47740 | lookchem.comchemsrc.com |
| pKa | 9.95±0.23 (Predicted) | lookchem.comchembk.com |
| Solubility | Slightly soluble in water; soluble in organic solvents | nih.govnih.govchembk.com |
| Flash Point | 117.4°C | lookchem.comchemsrc.com |
| PSA | 20.23000 | lookchem.comchemsrc.com |
Overview of Historical and Contemporary Research Significance
Historically, compounds related to thymol (B1683141) and carvacrol (B1668589), including their chlorinated variants, have been recognized for their antiseptic properties. Early research noted this compound's utility as an anthelmintic agent archive.org. In contemporary scientific discourse, this compound has gained prominence due to its diverse biological activities, particularly its antimicrobial and antifungal effects against a range of pathogens nih.govsmolecule.com.
Current research also highlights its potential anti-inflammatory and antioxidant properties, suggesting roles in modulating cellular responses to stress and inflammation nih.govnih.govsmolecule.comsryahwapublications.comresearchgate.net. Furthermore, preliminary studies indicate potential anticancer activities, with research exploring its capacity to induce cell death in various cancer cell lines smolecule.comscielo.brnih.govrsc.org. The compound's ability to act synergistically with other antimicrobial agents is also an area of active investigation smolecule.com.
Table 2: Identified Biological Activities of this compound in Research
| Activity Category | Specific Activities Investigated |
| Antimicrobial | Against various bacterial strains (e.g., Salmonella enterica, Escherichia coli) smolecule.com |
| Antifungal | Against fungal strains (e.g., Candida albicans) nih.govsmolecule.com |
| Anti-inflammatory | Investigated for potential to reduce inflammation nih.govnih.govsmolecule.comsryahwapublications.comresearchgate.net |
| Antioxidant | Explored for its role in combating oxidative stress nih.govnih.govsryahwapublications.comresearchgate.net |
| Anticancer (Potential) | Research into inducing cell death in cancer cell lines smolecule.comscielo.brnih.govrsc.org |
| Anthelmintic | Historical use as an anthelmintic agent archive.org |
Scope and Objectives of Current Academic Inquiry into this compound
Current academic research into this compound is focused on comprehensively understanding its potential across multiple scientific domains. A primary objective is the detailed characterization of its biological activities, with significant emphasis on its antimicrobial, anti-inflammatory, antioxidant, and potential anticancer effects nih.govnih.govsmolecule.comsryahwapublications.comresearchgate.netscielo.brnih.govrsc.org. Researchers are actively investigating the underlying mechanisms of action for these properties, aiming to unlock new therapeutic and industrial applications nih.govresearchgate.netscielo.br.
The scope of current inquiry also encompasses the synthesis and evaluation of this compound derivatives. This research aims to modify the parent compound's structure to enhance its efficacy, selectivity, or stability, particularly in the development of novel anticancer agents scielo.brnih.govrsc.org. Studies exploring its synergistic interactions with other compounds, especially in antimicrobial contexts, are also underway smolecule.com. Furthermore, research continues to explore its utility in areas such as food preservation and cosmetic formulations, capitalizing on its inherent chemical attributes cymitquimica.com. The exploration of its synthesis pathways and chemical modification potential remains a key area of study scielo.brnih.gov.
List of Compounds Mentioned in the Article:
this compound
Carvacrol
Thymol
4-chloro-2-methyl-5-isopropylphenol (Synonym for this compound)
5-Chlorcarvacrol (Synonym for this compound)
Carvasept (Synonym for this compound)
Monochloroisothymol (Synonym for this compound)
Etoposide
Teniposide
Farnesyl transferase inhibitors
Mitoxantrone
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Chlortetracycline
Chlorthalidone
Chlorthymol
Chlorzoxazone
Chondroitin sulfate (B86663)
Chromium
Chrysanthemum
Chuanxiong
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methyl-5-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFXNOIULZQAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205219 | |
| Record name | Carvasept | |
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Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5665-94-1 | |
| Record name | 4-Chloro-2-methyl-5-(1-methylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5665-94-1 | |
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| Record name | Carvasept | |
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| Record name | Carvasept | |
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| Record name | Chlorcarvacrol | |
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| Record name | Carvasept | |
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| Record name | 5-chlorocarvacrol | |
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| Record name | CHLORCARVACROL | |
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Synthetic Methodologies and Chemical Reactivity of Chlorcarvacrol
Investigation of Chemical Reactions Involving Chlorcarvacrol.
Reactions with Basic Reagents and Phenoxide Ion Formation
Table 1: Phenol (B47542) Acidity Comparison
| Compound | pKa (approximate) | Acidity Strength |
| Ethanol (B145695) | 16-18 | Weakest |
| Phenol | 10 | Moderate |
| This compound | 9.95 ± 0.23 | Moderate |
| 2,4,6-Trinitrophenol | ~0.6 | Strongest |
Note: pKa values can vary slightly depending on the experimental conditions and measurement methods.
The reaction of this compound with a strong base can be represented as: R-OH + NaOH → R-O⁻Na⁺ + H₂O Where R-OH represents this compound and R-O⁻Na⁺ represents sodium chlorcarvacrolate (the sodium phenoxide salt).
Methodological Advancements in this compound Synthesis
The synthesis of this compound, and related chlorinated phenols, has seen various approaches. While specific "methodological advancements" directly attributed to this compound are not extensively detailed in the provided search results, general strategies for synthesizing chlorinated phenols are relevant. Traditional methods often involve the direct chlorination of carvacrol (B1668589). However, achieving regioselectivity and avoiding over-chlorination can be challenging.
Research into the synthesis of phenolic compounds, including chlorinated derivatives, often focuses on improving yields, reducing reaction times, and employing more environmentally friendly reagents and conditions. Advancements might include the development of novel catalytic systems or optimized reaction parameters for the chlorination of carvacrol. For instance, studies on the chlorination of phenols in general highlight the influence of reaction conditions and catalysts on the regioselectivity and efficiency of the process byjus.comsavemyexams.com.
A general synthetic route for compounds like 4-chloro-5-isopropyl-2-methylphenol (a form of this compound) might involve the reaction of p-chloromethyl phenol with tert-butyl aluminum chloride chembk.com. However, specific advancements in the synthesis of this compound itself, beyond general phenolic chemistry, require more targeted literature. The search results did not provide specific data tables detailing yields or conditions for advancements in this compound synthesis, but general synthesis information for related compounds is available.
Table 2: General Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃ClO (for 4-chloro-2-methyl-5-isopropylphenol) or C₁₁H₁₅ClO (for 5-chlorocarvacrol) | chembk.com |
| Molecular Weight | 184.66 g/mol (for C₁₀H₁₃ClO) / 204.69 g/mol (for C₁₁H₁₅ClO) | chembk.com |
| Appearance | White crystalline solid | chembk.com |
| Melting Point | 75-78 °C | chembk.com |
| Boiling Point | 270.5 °C (at 760 mmHg, estimated) | lookchem.com |
| pKa | 9.95 ± 0.23 (predicted) | lookchem.com |
| Vapor Pressure | 0.00411 mmHg at 25°C | lookchem.com |
| Refractive Index | 1.5220 (estimate) | lookchem.com |
| Density | 1.111 g/cm³ (estimate) | lookchem.com |
| LogP | 3.47740 | lookchem.com |
Note: The precise identity and properties can vary based on the specific isomer of this compound.
Compound List:
this compound
Carvacrol
Phenol
Sodium hydroxide (B78521) (NaOH)
Sodium phenoxide
Ethanol
2,4,6-Trinitrophenol
Mechanistic Investigations of Biological Activities
Elucidation of Antimicrobial Action Mechanisms
The antimicrobial efficacy of chlorcarvacrol, a chlorinated monoterpenoid, is attributed to a multi-targeted mechanism of action that disrupts critical cellular structures and functions in a variety of microorganisms. Research into its parent compound, carvacrol (B1668589), provides significant insights into these mechanisms, which are largely applicable to its chlorinated derivative.
A primary mechanism of this compound's antimicrobial activity is the disruption of the cytoplasmic membrane of microbial cells. Due to its hydrophobic nature, the compound inserts itself into the lipid bilayer of the cell membrane. This insertion alters the biophysical properties of the membrane, including its fluidity and integrity. researchgate.netnih.gov The presence of this compound within the membrane leads to an increase in its permeability, compromising its function as a selective barrier. researchgate.netnih.gov This heightened permeability allows for the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately leading to cell death. nih.gov
Studies on Streptococcus pyogenes have shown that carvacrol's bactericidal action involves a rapid compromise of membrane integrity, leading to the leakage of cytoplasmic contents like lactate (B86563) dehydrogenase and nucleic acids. nih.gov This is further supported by observations of increased membrane permeability and decreased membrane potential in treated bacteria. nih.gov The interaction of carvacrol with membrane phospholipids, such as phosphatidylglycerol, phosphatidylethanolamine, and cardiolipins, is thought to be a key factor in this membrane disruption. nih.gov
Table 1: Effects of Carvacrol on Microbial Cell Membrane Properties
| Microbial Species | Observed Effect on Cell Membrane | Reference |
|---|---|---|
| Streptococcus pyogenes | Increased permeability, leakage of cytoplasmic content | nih.gov |
| Streptococcus pyogenes | Alteration of membrane fluidity and integrity | nih.gov |
This compound also exerts its antimicrobial effects by interfering with crucial microbial metabolic processes. The disruption of the cell membrane contributes to a collapse of the proton motive force and the depletion of the intracellular ATP pool, which is essential for various metabolic activities. researchgate.net By disrupting the ion gradients across the cell membrane, this compound inhibits cellular respiration and ATP synthesis.
Beyond its effects on the cell membrane and metabolism, this compound can modulate the function of essential microbial proteins. A notable target is the FtsZ protein, a homolog of eukaryotic tubulin, which is a key component of the bacterial cell division machinery. mdpi.comrug.nl FtsZ polymerizes to form the Z-ring at the site of cell division, a critical step in bacterial cytokinesis. rug.nlnih.gov
The inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to the inhibition of cell division and ultimately bacterial death. proceedings.science While direct studies on this compound's effect on FtsZ are emerging, the activity of other phenolic compounds suggests this as a plausible mechanism of action. The modulation of FtsZ function represents a promising target for the development of new antibacterial agents. mdpi.com
In fungi, a key mechanism of this compound's action is the inhibition of ergosterol (B1671047) biosynthesis. nih.govresearchgate.net Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and function. nih.govpatsnap.com
By inhibiting the enzymes involved in the ergosterol biosynthesis pathway, this compound leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell membrane. frontiersin.org This disruption of sterol composition severely compromises membrane integrity and the function of membrane-bound enzymes, ultimately leading to fungal cell death. nih.govresearchgate.net Studies on Candida species have shown that carvacrol exhibits strong fungicidal effects by significantly impairing ergosterol biosynthesis. nih.gov
Table 2: Impact of Carvacrol on Ergosterol Biosynthesis in Candida Species
| Candida Species | Key Finding | Reference |
|---|---|---|
| Fluconazole-sensitive and -resistant isolates | Significant impairment of ergosterol biosynthesis | nih.gov |
Another significant antifungal mechanism of this compound is the induction of oxidative stress in fungal pathogens. This is achieved through the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause extensive damage to cellular components, including lipids, proteins, and DNA. frontiersin.org
In Candida albicans, treatment with carvacrol has been shown to significantly elevate intracellular ROS levels. frontiersin.org This increase in ROS contributes to mitochondrial dysfunction, as evidenced by disruptions in the mitochondrial transmembrane potential. The accumulation of ROS and the subsequent oxidative damage trigger apoptotic pathways in the fungal cells, leading to programmed cell death. frontiersin.org While phenolic compounds are known for their antioxidant properties in certain contexts, in fungal pathogens, they can act as pro-oxidants, leading to cellular damage. bohrium.com The induction of oxidative stress is a key component of the multifaceted antifungal action of this compound. mdpi.com
Mechanisms of Antioxidant Activity
This compound exhibits notable antioxidant activity, which is primarily attributed to its phenolic structure. The hydroxyl group on the aromatic ring can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the chain reactions that lead to oxidative damage. hilarispublisher.comscienceopen.com This free radical scavenging ability is a key mechanism behind its antioxidant properties.
The antioxidant capacity of carvacrol, and by extension this compound, has been demonstrated in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. hilarispublisher.com Furthermore, carvacrol has been shown to protect against oxidative stress in biological systems by enhancing the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov By bolstering the cellular antioxidant defense system, this compound can mitigate the damaging effects of oxidative stress. nih.gov Molecular docking studies have also suggested a high affinity of carvacrol for enzymes like lipoxygenase, indicating its potential to inhibit enzymes involved in oxidative processes. nih.gov
Table 3: Investigated Antioxidant Mechanisms of Carvacrol
| Antioxidant Mechanism | Method of Investigation | Key Finding | Reference |
|---|---|---|---|
| Free Radical Scavenging | DPPH radical scavenging assay | Effective scavenging of free radicals | hilarispublisher.com |
| Enhancement of Antioxidant Enzymes | Measurement of SOD, CAT, GPx activity in rats | Ameliorated oxidative stress by boosting antioxidant enzyme levels | nih.gov |
Direct Free Radical Scavenging Pathways
Modulation of Endogenous Cellular Antioxidant Enzyme Systems
There is a lack of studies specifically investigating the modulation of endogenous cellular antioxidant enzyme systems by this compound. Research on carvacrol has shown that it can influence the activity of key antioxidant enzymes. For instance, in a study on diabetic rats, oral administration of carvacrol led to increased activities of catalase, superoxide dismutase, and glutathione peroxidase. gmedicine.de The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of many antioxidant and cytoprotective enzymes. nih.gov Activation of the Nrf2 pathway can lead to the upregulation of these defensive enzymes. nih.gov While some natural compounds are known to activate the Nrf2 pathway, specific studies linking this compound to this pathway are absent. nih.gov
Anticancer Action Mechanisms (In Vitro/Cellular Models)
The anticancer action mechanisms of this compound have not been extensively studied. The following subsections detail the mechanisms that have been elucidated for its parent compound, carvacrol, in various cancer cell lines.
Induction of Programmed Cell Death (Apoptosis) Pathways
Carvacrol has been shown to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. nih.govfrontiersin.org In human cervical cancer cells, carvacrol treatment led to the activation of caspase-9 and -3 (intrinsic pathway) and caspase-8 (extrinsic pathway), along with the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govfrontiersin.org The intrinsic, or mitochondrial, pathway is often initiated by cellular stress and involves the regulation by the Bcl-2 family of proteins. researchgate.netscirp.org Carvacrol has been observed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2 in breast and prostate cancer cells. researchgate.netnih.gov This shift in the Bax/Bcl-2 ratio can lead to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade. researchgate.net
The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. nih.gov Studies on carvacrol have indicated an upregulation of Fas ligand (FasL) and TNF-related apoptosis-inducing ligand (TRAIL), which can trigger this pathway. nih.gov
| Cancer Cell Line | Key Apoptotic Events Induced by Carvacrol |
| Cervical Cancer (C33A) | Activation of caspase-8, -9, and -3; PARP cleavage; increased expression of Bax, Bad, Fas-L, TRAIL, FADDR, and cytochrome c; decreased expression of Bcl-2 and Bcl-xL. nih.govfrontiersin.org |
| Prostate Cancer (PC-3) | Nuclear condensation; modulation in expression of Bax and Bcl-2; caspase activation. nih.gov |
| Breast Cancer (HCC1937) | Increased protein expression of Bax, Cytochrome c, and Caspase-3; decreased protein levels of Bcl-2. researchgate.net |
Mechanisms of Cell Cycle Arrest
Carvacrol has been demonstrated to induce cell cycle arrest in several cancer cell lines, primarily at the G0/G1 or G2/M phases. nih.govfrontiersin.orgnih.gov In cervical cancer cells, carvacrol treatment resulted in an arrest at the G0/G1 phase, which was associated with the modulated expression of related proteins such as p21, p27, cyclin D1, and cyclin-dependent kinase 4 (CDK4). nih.govfrontiersin.org Similarly, in androgen-independent human prostate cancer cells, carvacrol induced a G0/G1 cell cycle arrest, accompanied by a decline in the expression of cyclin D1 and CDK4, and an increased expression of the CDK inhibitor p21. nih.gov In breast cancer cells, carvacrol also promoted G0/G1 phase accumulation with a notable decrease in the protein expressions of p-Rb, cyclin D1, CDK4, and CDK6. nih.gov
| Cancer Cell Line | Phase of Cell Cycle Arrest | Key Regulatory Proteins Modulated by Carvacrol |
| Cervical Cancer (C33A) | G0/G1 | Upregulation of p21 and p27; downregulation of cyclin D1 and CDK4. nih.govfrontiersin.org |
| Prostate Cancer (PC-3) | G0/G1 | Upregulation of p21; downregulation of cyclin D1 and CDK4. nih.gov |
| Breast Cancer (MCF-7) | G0/G1 | Downregulation of p-Rb, cyclin D1, CDK4, and CDK6. nih.gov |
Generation of Reactive Oxygen Species (ROS) and Subsequent DNA Damage
The generation of reactive oxygen species (ROS) is a mechanism implicated in the anticancer effects of carvacrol. nih.govnih.gov In androgen-independent human prostate cancer cells, carvacrol treatment led to an elevated level of ROS and disruption of the mitochondrial membrane potential. nih.gov Increased ROS levels can induce oxidative stress, leading to cellular damage, including DNA damage, which can trigger apoptotic pathways. nih.govepa.gov While direct evidence of this compound-induced ROS generation and subsequent DNA damage is lacking, this is a plausible mechanism of action for chlorinated phenolic compounds.
Modulation of Key Intracellular Signaling Pathways (e.g., MAPKs, PI3K/AKT/mTOR, Notch)
Carvacrol has been shown to modulate several key intracellular signaling pathways that are often dysregulated in cancer. nih.govresearchgate.netbiointerfaceresearch.combohrium.com
MAPKs (Mitogen-Activated Protein Kinases): The MAPK family, including ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. mdpi.com Carvacrol has been reported to influence MAPK signaling, although the effects can be cell-type dependent. biointerfaceresearch.com
PI3K/AKT/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin): This pathway is a critical regulator of cell growth, survival, and proliferation. nih.gov Aberrant activation of this pathway is common in many cancers. nih.gov Carvacrol has been shown to suppress the PI3K/AKT/mTOR pathway in oral squamous cell carcinoma and human choriocarcinoma cells. researchgate.net In breast cancer cells, carvacrol treatment significantly inhibited PI3K and phosphorylated AKT (p-AKT) protein expressions. nih.gov
Notch Signaling: The Notch signaling pathway is involved in cell fate decisions, proliferation, and apoptosis. researchgate.net Its dysregulation is implicated in various cancers. researchgate.net Studies have indicated that carvacrol can inhibit the Notch signaling pathway in prostate cancer cells by downregulating Notch-1 and its ligand, Jagged-1. nih.gov
| Signaling Pathway | Effect of Carvacrol | Cancer Cell Line(s) |
| PI3K/AKT/mTOR | Inhibition/Suppression | Oral Squamous Cell Carcinoma (CAL-27), Human Choriocarcinoma, Breast Cancer (MCF-7). nih.govresearchgate.net |
| Notch | Inhibition | Prostate Cancer (PC-3). nih.gov |
Inhibition of Cellular Proliferation and Metastatic Processes at the Molecular Level.
There is currently a lack of specific studies investigating the molecular mechanisms by which this compound inhibits cellular proliferation and metastatic processes.
Molecular Basis of Anti-inflammatory Mechanistic Pathways.
Detailed molecular pathways for the anti-inflammatory effects of this compound have not been extensively reported in the available scientific literature.
Cellular and Molecular Pathways Underlying Wound Healing Promotion.
The cellular and molecular mechanisms through which this compound may promote wound healing are not well-documented in existing research.
Mechanistic Insights into Anthelmintic Action.
Specific molecular targets and mechanistic pathways for the anthelmintic action of this compound have not been clearly elucidated in the current body of scientific research.
Structure Activity Relationship Sar Studies and Molecular Engineering
Impact of Chlorination on the Biological Activities of Carvacrol (B1668589) Derivatives
The strategic incorporation of chlorine atoms into the carvacrol structure has been shown to modulate its biological efficacy. Studies investigating the inhibition of Mycobacterium tuberculosis chorismate mutase indicate that a 4-chloro carvacrol analogue (designated as compound 15) demonstrated notable activity, achieving an IC50 of 13.7 ± 1.9 µM tandfonline.comtandfonline.com. In contrast, bromo and nitro derivatives at the same position were found to be inactive in this specific assay tandfonline.comtandfonline.com. While carvacrol (compound 1) exhibited excellent enzyme inhibition, the chloro derivative displayed "reasonable activity," suggesting that chlorination at the C-4 position can retain or alter inhibitory potential tandfonline.comtandfonline.com.
Furthermore, comparative analyses have revealed that 4-chlorocarvacrol can exhibit enhanced efficacy against specific bacterial strains, such as Pseudomonas aeruginosa, when contrasted with its parent compound, carvacrol nih.gov. This suggests that the presence of a chlorine substituent can augment certain antimicrobial activities. Research into other chlorinated carvacrol derivatives has also explored their antibacterial potential, with some findings pointing towards improved activity profiles compared to non-chlorinated analogues, although comprehensive comparative data for chlorcarvacrol across a broad spectrum of activities is still emerging nih.govresearchgate.net. Additionally, the impact of chlorination on toxicity has been noted, with some reports suggesting that this compound may exhibit reduced toxicity compared to carvacrol in certain animal models archive.org.
Comparative Analysis of this compound with Carvacrol and Related Analogues
A comparative analysis underscores how structural modifications, including chlorination, differentiate this compound from carvacrol and other related compounds. In terms of antimicrobial action, 4-chlorocarvacrol has demonstrated superior activity against Pseudomonas aeruginosa when compared to carvacrol nih.gov. In the context of inhibiting Mycobacterium tuberculosis chorismate mutase, the 4-chloro carvacrol derivative (compound 15) achieved an IC50 of 13.7 ± 1.9 µM, while carvacrol (compound 1) had an MIC of 41.6 µM against the MTB cell line and exhibited excellent enzyme inhibition tandfonline.comtandfonline.com. While a direct IC50 for carvacrol against the same enzyme target is not explicitly provided for direct comparison in the available data, these figures suggest that the chloro derivative maintains or modifies the inhibitory profile.
In larvicidal studies targeting Aedes aegypti, carvacrol demonstrated an LC50 of 51 ppm, whereas its derivatives exhibited a range of LC50 values between 39 and 169 ppm nih.govnih.gov. This indicates that while some carvacrol derivatives may retain or enhance larvicidal activity, the specific impact of chlorination within this derivative class warrants more detailed comparative investigation. Related analogues, such as thymol (B1683141) (a positional isomer of carvacrol), have also been studied. For instance, thymol showed an IC50 of 28.4 ± 2.4 µM against M. tuberculosis chorismate mutase, rendering it less potent than the 4-chloro carvacrol derivative in that particular assay tandfonline.comtandfonline.com.
Rational Design and Synthesis of Novel this compound Derivatives
The rational design and synthesis of novel this compound derivatives are driven by the objective of enhancing existing biological activities or imparting new functionalities. Several synthetic methodologies have been employed to create these modified compounds. The chlorination of carvacrol can be achieved through processes such as oxychlorination in acetic acid using specific catalysts like LiCl and CuCl2 under an oxygen atmosphere nih.gov. Alternatively, reaction with manganese sulfate (B86663) and concentrated hydrochloric acid has also been utilized mdpi.com. Protocols established by Klarmann et al. have also been applied for the synthesis of 4-substituted carvacrol analogues, including chloro derivatives tandfonline.comtandfonline.com.
Beyond direct chlorination, researchers have explored other functionalizations. Novel derivatives incorporating ether functionalities, such as propyl, chloropropyl, or hydroxypropyl chains, along with bicyclic ethers, have been synthesized to investigate potential insecticidal activities rsc.orgrsc.orgresearchgate.net. Furthermore, carvacrol has undergone chemical modifications to yield carvacrol aldehyde, Schiff bases, and their respective metal complexes (e.g., copper-Schiff base complexes), which have been evaluated for their cytotoxic effects against various cancer cell lines nih.govnih.gov. The underlying design rationale frequently involves leveraging the SAR of the parent compound to guide modifications, aiming to improve potency, selectivity, or pharmacokinetic properties. For example, the introduction of allyl groups or modifications to the hydroxyl group of carvacrol have yielded analogues with enhanced antibacterial activity nih.gov. The position of substituents on the aromatic ring is also a critical consideration, with ortho and para substitutions generally demonstrating superior anticancer activity compared to meta substitutions nih.gov.
Computational Approaches for SAR Elucidation and Predictive Modeling
Computational methodologies are indispensable for elucidating the SAR of this compound derivatives and predicting the properties of novel compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are widely employed rsc.orgfrontiersin.orgmalariaworld.org. These approaches facilitate an understanding of how specific structural features correlate with biological activity, thereby guiding the rational design of more potent molecules.
Molecular docking studies, for instance, have been utilized to identify compounds that exhibit favorable binding within the active sites of target proteins, such as Plasmodium falciparum falcipain-2 protease (PfFP-2) malariaworld.org. MD simulations are subsequently used to validate these docking observations and provide insights into the dynamic interactions between the ligand and its target malariaworld.org. Density Functional Theory (DFT) calculations have also been applied, correlating energy values of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) with observed biological activities, such as in vitro antioxidant effects, revealing strong linear correlations (r² = 0.87 and 0.88) frontiersin.org.
Moreover, network pharmacology and molecular docking approaches are vital for identifying potential biological targets and elucidating the mechanisms of action of carvacrol derivatives, thereby supporting the development of more effective therapeutic agents malariaworld.orgrsc.org. Structure-based virtual screening and MD simulations have also been employed to predict interactions with targets, including insect odorant binding proteins and acetylcholinesterase, providing a foundation for designing novel insecticides rsc.org. These computational tools are essential for accelerating the discovery process and optimizing the design of this compound derivatives with desired biological profiles.
Compound List:
this compound (4-Chloro-2-methyl-5-(1-methylethyl)phenol)
Carvacrol (2-methyl-5-isopropylphenol)
Thymol (2-isopropyl-5-methylphenol)
Menthol (2-isopropyl-5-methylcyclohexanol)
4-chloro carvacrol analogue (Compound 15)
4-bromo carvacrol analogue
4-nitro carvacrol analogue
Carvacrol derivatives (general)
Thymol derivatives (general)
Carvacrol-derived sulfonamides
Carvacrol aldehyde
Carvacrol Schiff base
Copper-Schiff base complex derived from carvacrol
2-allyl carvacrol
2,4-substituted halogen derivatives of carvacrol (dichloro, dibromo)
Carvacrol ethers
Carvacrol esters
Carvacrol amino acid ester prodrugs
Carvacrol codrugs with sulfur-containing amino acids
Carvacrol-propyl ether derivatives
Carvacrol-chloropropyl ether derivatives
Carvacrol-hydroxypropyl ether derivatives
Carvacrol bicyclic ether derivatives
Data Tables:
Table 1: Comparative Activity of Carvacrol and Derivatives Against M. tuberculosis Chorismate Mutase
| Compound Name | Activity Metric | Value | Reference |
| Carvacrol (Compound 1) | MIC | 41.6 µM | tandfonline.comtandfonline.com |
| 4-chloro carvacrol analogue (Compound 15) | IC50 | 13.7 ± 1.9 µM | tandfonline.comtandfonline.com |
| Thymol (Compound 2) | IC50 | 28.4 ± 2.4 µM | tandfonline.comtandfonline.com |
Table 2: Larvicidal Activity Against Aedes aegypti
| Compound Name | LC50 (ppm) | Reference |
| Carvacrol | 51 | nih.govnih.gov |
| Carvacrol derivatives | 39 - 169 | nih.govnih.gov |
Table 3: Correlation of HOMO Frontier Orbital Binding Energies with Antioxidant Activity
| Correlation Coefficient (r²) | Biological Activity Type |
| 0.87 and 0.88 | In vitro antioxidant |
Note: The specific carvacrol derivatives tested for these correlations were sulfonamides frontiersin.org.
Advanced Analytical Methodologies for Chlorcarvacrol Research
Cell-Based Assays and Imaging Techniques for Mechanistic Studies.
Flow Cytometry for Cellular Permeability and Membrane Potential Assessments
Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of individual cells within a heterogeneous population. It is instrumental in assessing various physiological parameters, including cell membrane integrity and membrane potential, which are critical indicators of cellular health and response to chemical agents nih.govnih.govfrontiersin.org.
Principles of Application:
Cellular Permeability: The integrity of the cell membrane is commonly assessed using membrane-impermeant fluorescent dyes, such as Propidium Iodide (PI) or SYTOX Green. These dyes can only enter cells with compromised or damaged plasma membranes, leading to fluorescence emission that can be quantified by flow cytometry nih.govcore.ac.ukscielo.br. An increase in the population of PI-positive cells, for instance, indicates a loss of membrane integrity and increased permeability.
Membrane Potential: The electrochemical gradient across the cell membrane, known as membrane potential, can be evaluated using lipophilic cationic dyes like DiOC2(3) core.ac.ukfrontiersin.org. These dyes accumulate in cells with an intact, polarized membrane. A decrease in fluorescence intensity or a shift in the fluorescence ratio (e.g., red to green fluorescence) indicates membrane depolarization, signifying a loss of membrane potential, often associated with cellular stress or damage.
Research Findings and Data: Studies on phenolic compounds, such as carvacrol (B1668589), have demonstrated their ability to disrupt microbial cell membranes. For example, carvacrol has been shown to increase cell membrane permeabilization in various microorganisms frontiersin.org. In Ganoderma boninense, carvacrol treatment led to an observable increase in dead cells (PI-positive), indicating compromised membrane integrity nih.gov. While these findings are for carvacrol, they illustrate the type of data flow cytometry can yield when investigating the membrane-disrupting properties of phenolic compounds.
Table 1: Cellular Permeability Assessment (Example using Carvacrol Data)
| Treatment | % Dead Cells (PI Positive) | Reference |
| Control | 2.24% | nih.gov |
| Carvacrol | 4.21% | nih.gov |
Note: The specific concentrations for carvacrol treatment were not detailed in the snippet for the 4.21% dead cell count. This table serves as an illustration of data obtained via flow cytometry for membrane permeability.
Applying these flow cytometry techniques to Chlorcarvacrol would allow researchers to quantify its impact on cell membrane permeability and potential, providing direct evidence of membrane damage or functional disruption.
Scanning Electron Microscopy (SEM) for Morphological Alterations
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and ultrastructure of cells with high resolution csic.esmdpi.com. It provides detailed, three-dimensional images that reveal subtle and significant changes in cell morphology induced by external agents.
Principles of Application: SEM is used to observe how chemical compounds like this compound might alter the physical structure of cells. This includes changes in cell shape, size, surface texture, and the presence of structural damage such as blebs, holes, or complete lysis. By comparing SEM images of untreated cells with those exposed to this compound, researchers can identify specific morphological markers of its activity.
Research Findings and Data: While direct SEM studies on this compound were not found in the provided search results, SEM has been widely employed to characterize the morphological effects of various antimicrobial agents on bacterial and fungal cells mdpi.comresearchgate.netnih.gov. These studies have revealed a range of alterations, including cell wall damage, membrane lysis, and changes in surface morphology nih.gov. For instance, SEM has been used to document surface roughness and degradation in bacterial cells exposed to certain compounds researchgate.net.
Table 2: Potential Morphological Alterations Observable by SEM
| Morphological Alteration | Description | Potential Relevance to this compound |
| Cell Shrinkage | Reduction in overall cell volume. | May indicate cellular dehydration, metabolic disruption, or loss of turgor pressure. |
| Membrane Blebbing | Formation of outward protrusions or bulges on the cell surface. | Suggests instability of the cell membrane and disruption of the cytoskeleton. |
| Surface Roughness | Irregularities, pitting, or textural changes on the cell's outer surface. | Can indicate damage to the cell wall or plasma membrane, or the presence of extracellular debris. |
| Membrane Lysis | Rupture or disintegration of the cell membrane. | Leads to the leakage of intracellular contents and cell death, a direct indicator of membrane damage. |
| Cell Wall Damage | Visible breaches, thinning, or structural compromise of the cell wall. | Affects cell structural integrity and protection against environmental stressors. |
SEM analysis of cells treated with this compound would provide visual evidence of how the compound interacts with and alters cellular architecture, complementing the quantitative data from flow cytometry.
Theoretical and Computational Chemistry Studies of Chlorcarvacrol
Quantum Chemical Calculations and Electronic Structure Analysis
There is no specific information available in the scientific literature regarding quantum chemical calculations or detailed electronic structure analysis performed exclusively on Chlorcarvacrol.
Density Functional Theory (DFT) Applications for Molecular Properties
No dedicated Density Functional Theory (DFT) studies investigating the specific molecular properties of this compound could be identified in the available literature. While DFT is a common method for such analyses, its application to this particular compound has not been published.
Prediction of Reactivity and Stability Parameters
Specific reactivity and stability parameters for this compound derived from theoretical predictions have not been reported in the reviewed scientific literature.
Molecular Docking and Simulation Studies
There is a lack of specific molecular docking and simulation studies centered on this compound in the available research. While studies exist for its parent compound, carvacrol (B1668589), and other derivatives, these findings cannot be directly extrapolated to this compound.
Investigation of Ligand-Target Interactions
No published research could be found that specifically investigates the ligand-target interactions of this compound through molecular docking.
Prediction of Biological Activity Profiles through Molecular Modeling
While molecular modeling is a powerful tool for predicting biological activity, no studies applying these techniques specifically to predict the biological activity profile of this compound are available in the current scientific literature.
Computational Analysis of Solvent Effects and Electrochemical Behavior
No computational studies analyzing the solvent effects on the properties of this compound or detailing its electrochemical behavior through theoretical calculations have been published in the reviewed literature.
Environmental Fate and Transformation Pathways of Chlorcarvacrol
Photolytic and Chemical Degradation Mechanisms in Environmental Matrices
The degradation of organic compounds in the environment can occur through abiotic processes, primarily photolysis (degradation by light) and chemical reactions like hydrolysis or oxidation. For halogenated phenolic compounds, these pathways are influenced by factors such as UV radiation intensity, pH, temperature, and the presence of other reactive species.
Photolytic degradation can occur directly through the absorption of solar radiation, leading to bond cleavage and the formation of reactive intermediates. Indirect photolysis, mediated by photosensitizers or reactive species generated in the environment (e.g., hydroxyl radicals, singlet oxygen), also contributes to degradation. Studies on chlorophenols, for instance, indicate that photodecomposition rates are influenced by the number and position of chlorine atoms on the aromatic ring, with hydroxyl radicals often identified as key reactive species in these processes capes.gov.br.
Chemical degradation pathways, such as hydrolysis, involve the reaction of the compound with water. The susceptibility to hydrolysis is highly dependent on the chemical structure and environmental conditions, particularly pH. While some chlorinated phenols may exhibit slow hydrolysis rates, others can be more reactive under specific pH conditions. Oxidation by reactive oxygen species present in the environment can also lead to the breakdown of organic molecules.
Given the lack of specific data for chlorcarvacrol, it is reasonable to infer that it would be susceptible to similar degradation mechanisms as other chlorinated phenols. The presence of the chlorine atom can influence the electron density of the aromatic ring, potentially affecting its reactivity towards photolytic and chemical attack.
Table 7.1.1: Photolytic and Chemical Degradation Characteristics of Analogous Halogenated Phenols
| Compound | Environmental Matrix | Degradation Mechanism | Half-life (Days) | Key Transformation Products (Examples) | Reference Type |
| Carbaryl (B1668338) | Water | Photolysis (UV) | ~21 | 1-Naphthol (B170400) | Analogous epa.gov |
| Carbaryl | Water | Hydrolysis (pH 7) | ~12 | 1-Naphthol | Analogous epa.gov |
| Chlorothalonil | Water | Photolysis (clear) | ~0.4 | Various | Analogous epa.gov |
| Chlorophenols | Water | Photolysis (UV/VIS) | Variable | Dichlorocatechols, Dichlorobenzoquinones | Analogous capes.gov.br |
| Chlorophenols | Water | Photolysis (OH radicals) | Variable | Various | Analogous capes.gov.br |
Note: Data presented for Carbaryl and Chlorothalonil are for illustrative purposes as analogous compounds due to the absence of specific this compound data. Chlorophenol data provides general insights into degradation mechanisms for chlorinated aromatics.
Biotransformation Pathways and Microbial Interactions in Ecosystems
Microbial degradation, or biotransformation, is a primary mechanism for the removal of organic pollutants from the environment. Microorganisms, including bacteria and fungi, possess diverse enzymatic capabilities that allow them to metabolize a wide range of organic compounds. For halogenated organic pollutants, microbial degradation often involves dehalogenation (removal of halogen atoms) and subsequent cleavage of the aromatic ring.
Dehalogenation can occur through reductive or oxidative pathways. Reductive dehalogenation, typically observed under anaerobic conditions, involves the replacement of a halogen atom with a hydrogen atom. Oxidative dehalogenation, often occurring aerobically, involves the introduction of oxygen atoms into the molecule, which can facilitate dehalogenation. For compounds like polychlorinated biphenyls (PCBs) and trichloroethylene (B50587) (TCE), microbial degradation pathways involving dehalogenation have been well-documented mdpi.comcaister.com.
Ring Cleavage follows dehalogenation or direct oxidation of the aromatic ring, leading to the formation of aliphatic intermediates that can be further metabolized through central metabolic pathways, ultimately mineralizing to carbon dioxide and water. This process often involves oxygenase enzymes.
Microbial degradation can also occur via cometabolism , where a pollutant is degraded by enzymes produced by microorganisms for the metabolism of other substrates, rather than for the pollutant itself nih.gov. The efficiency of microbial degradation is influenced by various factors, including the presence of suitable microbial consortia, nutrient availability, pH, temperature, and the bioavailability of the pollutant.
While specific microbial pathways for this compound have not been identified in the reviewed literature, it is likely that if microorganisms capable of degrading phenolic compounds or other halogenated aromatics are present, this compound could be subject to similar biotransformation processes.
Table 7.2.1: Microbial Degradation Characteristics of Related Compounds
| Compound | Environmental Matrix | Conditions | Degradation Type | Half-life (Days) | Key Microbial Processes (Examples) | Reference Type |
| Carbaryl | Soil | Aerobic | Biodegradation | 4-253 | Microbial metabolism | Analogous epa.gov |
| Carbaryl | Aquatic | Aerobic | Biodegradation | 2.0-18.2 | Microbial metabolism | Analogous epa.gov |
| Chlorothalonil | Soil | Aerobic | Biodegradation | 22-68 | Microbial metabolism | Analogous epa.gov |
| Chlorothalonil | Aquatic | Aerobic | Biodegradation | 7-16 | Microbial metabolism | Analogous epa.gov |
| Chlorothalonil | Aquatic | Anaerobic | Biodegradation | 21-29 | Microbial metabolism | Analogous epa.gov |
| Halogenated Hydrocarbons (e.g., TCE) | Soil/Water | Anaerobic | Reductive Dehalogenation | Variable | Dehalococcoides spp., Archaeoglobus fulgidus | Analogous mdpi.com |
| Halogenated Hydrocarbons (e.g., TCE) | Soil/Water | Aerobic | Oxidative Dehalogenation | Variable | Monooxygenases (MOs) | Analogous nih.gov |
Characterization of Environmental Persistence and Transformation Products
The environmental persistence of a compound is determined by the rates of its various degradation pathways. Compounds that are resistant to photolytic, chemical, and biological degradation can persist in the environment for extended periods, potentially leading to accumulation and wider distribution. Transformation products (TPs) are compounds formed during the degradation of the parent substance. These TPs can sometimes be more persistent, mobile, or toxic than the original compound.
For many organic pollutants, environmental persistence is often described by half-lives in different environmental compartments (soil, water, air). For example, carbaryl exhibits a range of half-lives depending on the environmental matrix and conditions, from a few days in aerobic aquatic environments to several months in soil epa.gov. Chlorothalonil also shows variable persistence, with faster degradation in aerobic aquatic conditions compared to terrestrial aerobic conditions epa.gov.
The transformation products identified for related compounds can provide insights into potential degradation pathways for this compound. For instance, the degradation of carbaryl in soil and water primarily yields 1-naphthol epa.gov. Chlorothalonil degradation can result in various transformation products, including sulfonic acid derivatives (e.g., R471811) and phenolic derivatives researchgate.neteawag.ch. Studies on chlorophenols indicate the formation of intermediates such as dichlorocatechols and dichlorobenzoquinones during photolytic degradation capes.gov.br.
Table 7.3.1: Environmental Persistence and Transformation Products of Analogous Compounds
| Compound | Environmental Compartment | Persistence Metric (Half-life) | Major Transformation Products (Examples) | Reference Type |
| Carbaryl | Water (Aerobic Aquatic) | 2.0-18.2 days | 1-Naphthol | Analogous epa.gov |
| Carbaryl | Soil (Aerobic) | 4-253 days | 1-Naphthol | Analogous epa.gov |
| Chlorothalonil | Water (Aerobic Aquatic) | 7-16 days | 4-hydroxy-2,5,6-trichloro-1,3-dicyanobenzene (SDS-3701), Chlorothalonil sulfonic acid TPs, Phenolic TPs | Analogous epa.govresearchgate.neteawag.ch |
| Chlorothalonil | Soil (Aerobic) | 22-68 days | Various | Analogous epa.gov |
| Chlorophenols | Water | Variable | Dihydroxytrichlorobenzene, Dichlorohydroquinone, Dichlorobenzoquinone | Analogous capes.gov.br |
Note: Persistence data and transformation products listed are from analogous compounds. Specific half-lives and identified transformation products for this compound require dedicated research.
Future Directions and Emerging Research Avenues
Exploration of Underexplored Mechanistic Pathways
Current understanding of Chlorcarvacrol's biological activities is often extrapolated from studies on its closely related isomer, carvacrol (B1668589). Carvacrol is known to exert antimicrobial effects primarily through the disruption of bacterial cell membranes, leading to increased permeability and leakage of intracellular components researchgate.net. It also influences intracellular pH gradients nih.gov and, in synergistic combinations with antibiotics, has been shown to interfere with ATP metabolism and mitigate oxidative stress nih.gov. A specific mechanistic pathway identified for this compound is its role as a C1 esterase inhibitor google.comgoogle.com. Future research should prioritize elucidating the precise molecular targets and downstream effects of this compound itself, moving beyond inferences from carvacrol. Investigating how the chlorine substitution specifically modulates these mechanisms, including its interactions with microbial membranes and cellular processes, is crucial. Furthermore, exploring potential synergistic interactions with a broader range of compounds and identifying specific protein targets or metabolic pathways affected by this compound could reveal novel therapeutic or industrial applications.
Development of Advanced Methodologies for Detection and Analysis in Complex Samples
Effective research and application of this compound depend on robust analytical techniques. Current methods commonly employ hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often utilizing C18 stationary phases for separation dokumen.pubnih.gov. Sample preparation methods like the QuEChERS approach have also been adapted nih.gov. Emerging research directions should focus on developing analytical methodologies that offer enhanced speed, sensitivity, and selectivity. This includes exploring novel chromatographic stationary phases, advanced mass spectrometry techniques (e.g., high-resolution mass spectrometry), and the development of rapid, portable detection systems such as biosensors for real-time monitoring. Establishing reliable protocols for quantifying this compound in diverse and complex matrices, including biological fluids, environmental samples, and various industrial products, is essential for comprehensive research, quality control, and safety assessments.
Innovative Approaches to Synthetic Route Development
While synthetic routes for this compound are documented in scientific literature lookchem.com, there remains significant scope for innovation in its production. Future research efforts should aim to optimize existing methods for higher yields, improved purity, and greater cost-effectiveness. The implementation of green chemistry principles, such as the use of environmentally benign solvents, advanced catalytic systems, and waste reduction strategies, is a key area for development. Exploring flow chemistry techniques could offer advantages in terms of reaction control, scalability, and efficiency. Furthermore, investigating alternative, readily available starting materials and streamlining multi-step syntheses through one-pot reactions represent further avenues for innovation in this compound synthesis.
Enhanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools for predicting and understanding the behavior and properties of chemical compounds. For this compound, existing data includes key physicochemical parameters such as molecular weight, density, boiling point, and predicted pKa lookchem.comchemsrc.com. Future research can significantly benefit from enhanced computational modeling by:
Predicting Structure-Activity Relationships (SARs): Utilizing computational models to forecast how structural modifications to this compound might influence its biological activity, chemical stability, or other relevant properties.
Molecular Docking and Dynamics Simulations: Simulating the interactions of this compound with potential biological targets, such as enzymes or cellular membranes, to elucidate mechanisms of action and identify novel therapeutic targets or applications.
Quantitative Structure-Property Relationships (QSPR): Developing models to predict properties of this compound or its derivatives that may not have been experimentally determined.
Virtual Screening: Employing computational methods to screen large libraries of compounds or biological targets to identify potential new applications or synergistic partners for this compound.
Synthetic Pathway Design: Utilizing computational tools to predict reaction outcomes, optimize reaction conditions, and design novel synthetic routes for this compound and its analogs.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5665-94-1 | lookchem.comchemsrc.comaxios-research.compharmaoffer.comlookchem.com |
| Molecular Formula | C₁₀H₁₃ClO | lookchem.comchemsrc.comaxios-research.comsycos.co.krchembk.comcymitquimica.com |
| Molecular Weight | 184.663 g/mol | lookchem.comchemsrc.comaxios-research.comsycos.co.krcymitquimica.com |
| Density | 1.111 g/cm³ | lookchem.comchemsrc.com |
| Boiling Point | 270.5 °C at 760 mmHg | lookchem.comchemsrc.com |
| Flash Point | 117.4 °C | lookchem.comchemsrc.com |
| LogP | 3.47740 | lookchem.comchemsrc.com |
| Vapor Pressure | 0.00411 mmHg at 25°C | lookchem.com |
| Refractive Index | 1.538 | chemsrc.com |
| pKa (predicted) | 9.95 ± 0.23 | lookchem.com |
| Hydrogen Bond Donors | 1 | lookchem.com |
| Hydrogen Bond Acceptors | 1 | lookchem.com |
| Rotatable Bonds | 1 | lookchem.com |
| Complexity | 147 | lookchem.com |
| Canonical SMILES | CC1=CC(=C(C=C1O)C(C)C)Cl | lookchem.com |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
